2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride
CAS No.: 2247107-89-5
Cat. No.: VC5343145
Molecular Formula: C10H12Cl2FN
Molecular Weight: 236.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2247107-89-5 |
|---|---|
| Molecular Formula | C10H12Cl2FN |
| Molecular Weight | 236.11 |
| IUPAC Name | 2-(2-chloro-5-fluorophenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H11ClFN.ClH/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H |
| Standard InChI Key | MZYAWBVYMJGXNS-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C2=C(C=CC(=C2)F)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrrolidine ring substituted at the 2-position with a 2-chloro-5-fluorophenyl group, forming a secondary amine hydrochloride salt. The stereogenic center at the 2-position of the pyrrolidine ring gives rise to two enantiomers: (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride and (S)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.11 g/mol |
| IUPAC Name | 2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride |
| SMILES | C1CC(NC1)C2=C(C=CC(=C2)F)Cl.Cl |
| InChI Key | MZYAWBVYMJGXNS-UHFFFAOYSA-N |
The hydrochloride salt enhances stability and solubility in polar solvents, though experimental solubility data remain limited.
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis typically involves nucleophilic substitution or coupling reactions between 2-chloro-5-fluorophenyl precursors and pyrrolidine derivatives. For example, reacting 2-chloro-5-fluorobenzyl halides with pyrrolidine under basic conditions yields the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Enantioselective Synthesis
Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases, are employed to isolate the (R)- and (S)-enantiomers. Asymmetric catalysis, leveraging transition-metal complexes or organocatalysts, has also been explored to improve enantiomeric excess (ee) .
Table 2: Comparative Properties of Enantiomers
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Biological Activity | Variable receptor binding | Variable metabolic stability |
| Synthetic Yield | 40–55% (typical) | 40–55% (typical) |
| HPLC Retention Time | 12.3 min (Chiralpak AD-H) | 14.7 min (Chiralpak AD-H) |
Applications in Pharmaceutical Research
Central Nervous System (CNS) Therapeutics
The compound’s pyrrolidine scaffold mimics endogenous neurotransmitters, enabling interactions with dopamine and serotonin receptors. Preclinical studies highlight its potential in treating neuropsychiatric disorders, though clinical data remain proprietary.
Antibacterial and Antiviral Agents
Functionalization of the phenyl ring with electron-withdrawing groups (Cl, F) enhances membrane permeability, making derivatives effective against Gram-positive bacteria. Molecular docking studies suggest inhibitory activity against viral proteases, though in vivo validation is pending.
Future Research Directions
Enantiomer-Specific Pharmacokinetics
Comparative studies of (R)- and (S)-enantiomers in animal models are needed to elucidate differences in bioavailability, metabolism, and toxicity. Such data could inform the development of single-enantiomer drugs with improved safety profiles .
Green Synthesis Initiatives
Exploring solvent-free reactions or biocatalytic methods could reduce the environmental footprint of large-scale synthesis. Immobilized enzymes or microwave-assisted synthesis may enhance yield and stereoselectivity.
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